molecular formula C18H21ClN2O5S2 B2929688 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 946374-35-2

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2929688
CAS No.: 946374-35-2
M. Wt: 444.95
InChI Key: NEASAEVQSRXOKY-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. Its structure features several functional groups, including a chloro, ethylsulfonyl, tetrahydroquinoline, and methoxybenzenesulfonamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the tetrahydroquinoline core: : This often starts with a cyclization reaction using anilines and suitable carbonyl compounds under acidic conditions.

  • Introduction of the chloro group: : This step might involve chlorination using reagents like thionyl chloride or phosphorus oxychloride.

  • Attachment of the ethylsulfonyl group: : Typically done via sulfonation using ethyl sulfonyl chloride under basic conditions.

  • Methoxylation of benzene: : This can be achieved using methanol in the presence of an acid catalyst.

  • Final coupling: : The intermediate compounds are coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production may involve optimizing the above steps for scale, focusing on cost-effective and high-yielding processes. Automation and continuous flow reactions could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidation reactions affecting the methoxy or ethylsulfonyl groups.

  • Reduction: : Reduction could occur at the sulfonamide or chlorinated sites.

  • Substitution: : Nucleophilic substitution reactions, particularly on the aromatic rings, are possible.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like KMnO4 or H2O2 under acidic or neutral conditions.

  • Reduction: : Employing reducing agents such as NaBH4 or LiAlH4.

  • Substitution: : Involving nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The resulting products from these reactions would vary based on the site of reaction, yielding derivatives with modified functionalities, such as different sulfonamides, amines, or oxidized products.

Scientific Research Applications

Chemistry

  • Building blocks for complex molecules: : Serving as intermediates in the synthesis of novel compounds.

Biology

  • Potential bioactivity: : Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

  • Drug development: : Explored for its potential as a therapeutic agent in treating various diseases.

Industry

  • Material science: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism by which 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide exerts its effects will depend on its specific application. Generally:

  • Molecular Targets: : It might interact with enzymes, receptors, or DNA.

  • Pathways Involved: : It could influence signal transduction pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

When compared to other compounds, 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups which may offer distinct reactivity and bioactivity.

Similar Compounds

  • Sulfonamides: : Similar in their antimicrobial properties and general structure.

  • Tetrahydroquinolines: : Used in various medicinal chemistry applications.

By combining unique functional moieties, this compound potentially offers a wider range of reactivity and bioactivity, making it an intriguing subject of study for scientists and researchers.

Properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEASAEVQSRXOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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